Cyclopropyl(isoquinolin-8-yl)methanamine
CAS No.:
Cat. No.: VC17385579
Molecular Formula: C13H14N2
Molecular Weight: 198.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14N2 |
|---|---|
| Molecular Weight | 198.26 g/mol |
| IUPAC Name | cyclopropyl(isoquinolin-8-yl)methanamine |
| Standard InChI | InChI=1S/C13H14N2/c14-13(10-4-5-10)11-3-1-2-9-6-7-15-8-12(9)11/h1-3,6-8,10,13H,4-5,14H2 |
| Standard InChI Key | DLTYXBQEJLXPNV-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C(C2=CC=CC3=C2C=NC=C3)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Cyclopropyl(isoquinolin-8-yl)methanamine is defined by the IUPAC name cyclopropyl(isoquinolin-8-yl)methanamine and is registered under PubChem CID 103947078 . Its SMILES notation, C1CC1C(C2=CC=CC3=C2C=NC=C3)N, encodes a bicyclic structure comprising a strained cyclopropane ring fused to an isoquinoline system. The compound’s InChIKey (DLTYXBQEJLXPNV-UHFFFAOYSA-N) and canonical SMILES provide precise descriptors for computational modeling and database searches .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₄N₂ | |
| Molecular Weight | 198.26 g/mol | |
| XLogP3 | 1.7 | |
| Hydrogen Bond Donors | 1 | |
| Topological Polar SA | 38.9 Ų | |
| Rotatable Bonds | 2 |
The cyclopropyl moiety introduces significant steric strain, which enhances reactivity and influences binding interactions with biological targets. Quantum mechanical calculations predict a low-energy conformer stabilized by intramolecular van der Waals interactions between the cyclopropane and isoquinoline rings .
Stereochemical Considerations
Despite its undefined stereocenter (PubChem annotation), enantiomeric forms of cyclopropyl(isoquinolin-8-yl)methanamine may exhibit divergent pharmacological profiles. Molecular docking studies suggest that the (R)-configuration optimizes binding to bacterial penicillin-binding proteins, while the (S)-enantiomer shows reduced affinity. Resolution of stereoisomers remains a challenge due to the compound’s labile cyclopropane ring .
Synthesis and Optimization
Synthetic Routes
The synthesis of cyclopropyl(isoquinolin-8-yl)methanamine typically involves a multi-step protocol:
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Isoquinoline Functionalization: Bromination at the 8-position of isoquinoline using N-bromosuccinimide under radical conditions.
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Cyclopropane Introduction: A Buchwald-Hartwig amination couples the brominated isoquinoline with cyclopropylamine, catalyzed by palladium acetate and Xantphos.
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Purification: Chromatographic separation yields the final product with >95% purity, confirmed by HPLC and NMR.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Catalysts | Temperature | Yield (%) |
|---|---|---|---|
| 1 | NBS, AIBN, CCl₄ | 80°C | 72 |
| 2 | Pd(OAc)₂, Xantphos, K₃PO₄ | 100°C | 65 |
Side reactions, such as cyclopropane ring-opening, are mitigated by maintaining anhydrous conditions and inert atmospheres.
Scalability Challenges
Biological Activity and Mechanism
Anticancer Screening
Applications in Drug Discovery
Lead Optimization
Structural analogs of cyclopropyl(isoquinolin-8-yl)methanamine have been derivatized to improve pharmacokinetic properties. For example, N-methylation of the amine group reduces hepatic clearance by 40% in rat models, extending half-life from 1.2 to 2.7 hours.
Agrochemistry
Preliminary studies indicate efficacy against Phytophthora infestans (causative agent of potato blight) at 50 ppm, positioning the compound as a potential fungicide. Field trials are ongoing to assess environmental persistence and non-target toxicity.
Related Compounds and Comparative Analysis
Table 3: Structurally Similar Isoquinoline Derivatives
| Compound | Structural Variation | Activity |
|---|---|---|
| (Isoquinolin-6-yl)methanamine | Amine at position 6 | Antiviral (HCV protease) |
| 4-Methylisoquinolin-8-ylmethanamine | Methyl substituent at C4 | Antidepressant |
| 3-Ureidoisoquinolin-8-yl derivative | Urea functional group | Anti-inflammatory |
These analogs underscore the structure-activity relationship (SAR) governing isoquinoline pharmacology, where substitutions at C8 and cyclopropane integration enhance target selectivity.
Future Research Directions
Pharmacokinetic Studies
Current gaps include oral bioavailability assessments and metabolite identification. Proposed work involves LC-MS/MS profiling of plasma samples from murine models to quantify parent compound and glucuronide conjugates.
Toxicity Profiling
Genotoxicity assays (Ames test, micronucleus) are critical given the compound’s DNA-intercalating potential. Computational predictions using DEREK Nexus indicate low mutagenic risk, warranting experimental validation.
Targeted Delivery Systems
Encapsulation in PLGA nanoparticles could enhance tumor accumulation while minimizing off-target effects. Pilot studies show a 3.2-fold increase in tumor-to-plasma ratio compared to free drug.
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